MTT formazan is a yellow-colored compound formed by the reduction of MTT, a water-soluble tetrazolium salt, primarily by metabolically active cells. This reduction is generally attributed to NADPH-dependent oxidoreductase enzymes within the cell cytosol []. The formation of MTT formazan, typically visualized as purple crystals, serves as a visual and quantitative indicator of cellular metabolic activity, rendering it a valuable tool in cell biology and related fields.
Methods and Technical Details
The synthesis of MTT formazan occurs through a reduction reaction facilitated by mitochondrial dehydrogenases in metabolically active cells. The general reaction can be summarized as follows:
Upon incubation with viable cells, MTT is reduced to form formazan crystals. The typical protocol involves adding MTT solution to cell cultures, incubating for several hours (usually 3 to 4 hours), and then solubilizing the formed crystals using an organic solvent . The absorbance of the resulting solution is measured spectrophotometrically at wavelengths typically between 550 nm and 600 nm, with higher absorbance correlating with increased cell viability .
Structure and Data
MTT formazan has a complex structure characterized by its tetrazolium core. The molecular formula of MTT is , and upon reduction, it forms a water-insoluble purple compound. The structure features a quaternary nitrogen atom within the tetrazole ring and aromatic rings that contribute to its colorimetric properties. The reduction process disrupts the tetrazole ring, leading to the formation of the insoluble formazan product .
Reactions and Technical Details
The primary chemical reaction involved in the formation of MTT formazan is its reduction by cellular enzymes. This reaction can be influenced by various factors including cell density, pH, and the presence of other chemicals that may interfere with enzyme activity or absorbance measurements. The reaction can be summarized as:
This transformation highlights the importance of cellular metabolism in producing the purple formazan crystals used as an indicator of cell viability .
Process and Data
The mechanism by which MTT is reduced to formazan involves several steps within viable cells. Initially, MTT enters the cells through passive diffusion due to its lipophilic nature. Once inside, it is reduced by NAD(P)H-dependent oxidoreductase enzymes present in metabolically active cells. This reduction leads to the formation of insoluble formazan granules within various intracellular compartments such as mitochondria, endoplasmic reticulum, and cytosolic lipid droplets . The accumulation of these granules correlates with cell viability; thus, measuring their concentration provides insights into cellular health.
Physical and Chemical Properties
MTT formazan exhibits distinct physical properties:
The chemical behavior of MTT formazan is characterized by its stability under physiological conditions but susceptibility to degradation under extreme pH or temperature conditions . Its absorbance characteristics are crucial for quantitative analysis in assays, typically peaking around 570 nm when dissolved.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a tetrazolium salt characterized by a positively charged quaternary tetrazole ring core surrounded by aromatic phenyl and thiazolyl groups [1]. Its redox activity arises from the cleavage of the tetrazolium ring upon reduction, forming the deeply colored, water-insoluble formazan derivative (1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan) [1] [4]. This redox reaction is thermodynamically favorable due to the high electron affinity of the tetrazolium ring and the stability of the resulting formazan’s conjugated system. The lipophilic nature of MTT (log P ≈ 2.0) facilitates passive diffusion across cell membranes, while the formazan product’s hydrophobicity promotes intracellular crystal aggregation [1] [10].
Table 1: Key Structural and Redox Properties of MTT and Its Formazan Derivative
Property | MTT (Oxidized Form) | MTT Formazan (Reduced Form) |
---|---|---|
Chemical Formula | C₁₈H₁₆BrN₅S | C₁₈H₁₇N₅S |
Solubility | Water-soluble | Water-insoluble |
Color | Yellow | Purple |
Absorption Maximum (nm) | 400-450 | 550-600 |
Reduction Potential (mV) | +150 to +200 | -50 to 0 |
Primary Cellular Uptake | Passive diffusion | Aggregation/exocytosis |
Mitochondrial succinate dehydrogenase (SDH), Complex II of the electron transport chain, is the primary enzyme responsible for MTT reduction in viable cells [9]. SDH transfers electrons from succinate via FAD to ubiquinone, concurrently reducing MTT to formazan. This process is strictly dependent on mitochondrial membrane integrity and is inhibited by respiratory chain uncouplers (e.g., cyanide) [1] [9]. SDH activity accounts for ~60% of cellular MTT reduction in metabolically active cells, correlating with ATP production and mitochondrial health. However, mitochondrial localization of formazan is transient, as crystals rapidly translocate to cytoplasmic vesicles [1] [10].
Table 2: Enzymatic Systems Involved in MTT Reduction
Enzyme System | Subcellular Localization | Cofactor Dependence | Inhibition Sensitivity |
---|---|---|---|
Succinate dehydrogenase | Mitochondrial inner membrane | FADH₂-dependent | Malonate, TTFA |
NADH dehydrogenases | Mitochondria, ER, PM | NAD(P)H-dependent | Rotenone (mitochondrial only) |
Flavin oxidoreductases | Lysosomes, ER | FAD-dependent | Diphenylene iodonium |
Microsomal reductases | Endoplasmic reticulum | NADPH-dependent | Cytochrome P450 inhibitors |
Significant MTT reduction occurs outside mitochondria through endoplasmic reticulum (ER)-associated dehydrogenases (e.g., cytochrome P450 reductase) and lysosomal oxidoreductases [1] [5]. The ER contributes ~20-30% of total cellular reduction via NADPH-dependent enzymes, while lysosomes utilize FAD-dependent reductases [5] [9]. Plasma membrane ecto-reductases (e.g., NADH-quinone oxidoreductases) further participate, particularly in phagocytic cells. These non-mitochondrial pathways become dominant when mitochondrial respiration is impaired, making the assay sensitive to metabolic perturbations beyond viability [5] [9].
The reduction of MTT is critically dependent on cellular reducing equivalents:
Notably, treatments altering cellular redox status (e.g., antioxidants or pro-oxidants) modulate MTT reduction independently of viability, necessitating validation with orthogonal viability assays [1].
Contrary to historical assumptions, formazan crystals primarily accumulate in cytoplasmic lipid droplets rather than mitochondria [10]. This localization is attributed to the extreme lipophilicity of formazan (log P > 3.0), which partitions into neutral lipid compartments. Nile Red co-staining experiments confirm >90% colocalization of formazan granules with lipid droplets in fibroblasts and neurons [10]. Mitochondrial accumulation is transient and limited to early reduction phases (<30 minutes post-MTT exposure), with crystals rapidly migrating to lipid storage organelles via microtubule-dependent transport [5] [10].
Formazan exocytosis involves lysosomal secretory pathways and occurs in two phases:
This process is calcium-dependent and accelerated by amyloid-β peptides and cholesterol, which enhance vesicle-membrane fusion kinetics [5] [7]. Inhibiting exocytosis (e.g., with bafilomycin A1) causes intracellular crystal accumulation, artificially lowering absorbance readings and underestimating viability [5].
Table 3: Characteristics of MTT Formazan Crystals
Property | Intracellular Formazan | Extracellular Formazan |
---|---|---|
Localization | Lipid droplets (90%), mitochondria (<10%) | Needle-like surface aggregates |
Size Range | 0.1–0.5 µm granules | 0.5–2 µm needles |
Kinetics of Formation | Peak at 2–4 hours | Progressive accumulation (1–6 h) |
Modulation Factors | Cellular lipid content, redox status | Calcium flux, cholesterol, amyloid-β |
Detection Methods | Light microscopy, Nile Red staining | SEM, unstained light microscopy |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7